ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate
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Overview
Description
ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE is a complex organic compound that features a unique structure combining an acenaphthylene moiety with a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE typically involves multiple steps:
Formation of the Acenaphthylene Derivative: The starting material, 1,2-dihydroacenaphthylene, is reacted with ethylidene hydrazine under controlled conditions to form the intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: Finally, the nitrated intermediate undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of acenaphthylene oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-AMINOBENZOATE
- **ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-METHYLBENZOATE
Uniqueness
ETHYL 4-{2-[1-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)ETHYLIDENE]HYDRAZINO}-3-NITROBENZOATE is unique due to the presence of both a nitro group and an acenaphthylene moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 4-[(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl]-3-nitrobenzoate |
InChI |
InChI=1S/C23H21N3O4/c1-3-30-23(27)17-10-12-20(21(13-17)26(28)29)25-24-14(2)18-11-9-16-8-7-15-5-4-6-19(18)22(15)16/h4-6,9-13,25H,3,7-8H2,1-2H3/b24-14+ |
InChI Key |
GTCGIUUJGAMSAX-ZVHZXABRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=C(C=C1)N/N=C(\C)/C2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NN=C(C)C2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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